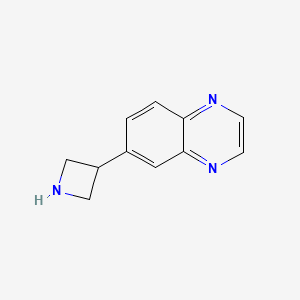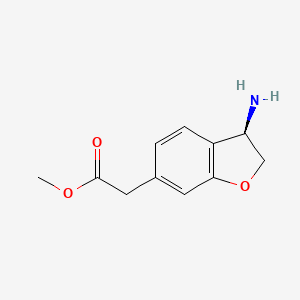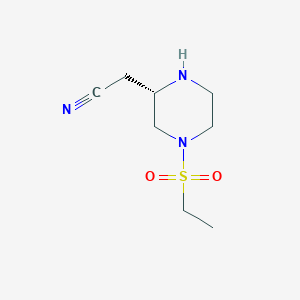
(S)-2-(4-(Ethylsulfonyl)piperazin-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(4-(Ethylsulfonyl)piperazin-2-yl)acetonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with an ethylsulfonyl group and an acetonitrile moiety, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-(Ethylsulfonyl)piperazin-2-yl)acetonitrile typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.
Introduction of the Ethylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using ethylsulfonyl chloride under basic conditions.
Attachment of the Acetonitrile Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
(S)-2-(4-(Ethylsulfonyl)piperazin-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-2-(4-(Ethylsulfonyl)piperazin-2-yl)acetonitrile has found applications in several scientific domains:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-(4-(Ethylsulfonyl)piperazin-2-yl)acetonitrile involves its interaction with specific molecular targets. The ethylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the acetonitrile moiety can act as a nucleophile or electrophile in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- (S)-2-(4-(Methylsulfonyl)piperazin-2-yl)acetonitrile
- (S)-2-(4-(Propylsulfonyl)piperazin-2-yl)acetonitrile
- (S)-2-(4-(Butylsulfonyl)piperazin-2-yl)acetonitrile
Uniqueness
(S)-2-(4-(Ethylsulfonyl)piperazin-2-yl)acetonitrile is unique due to its specific ethylsulfonyl substitution, which imparts distinct chemical and biological properties compared to its methyl, propyl, and butyl analogs. This uniqueness can be attributed to the size, electronic effects, and steric hindrance introduced by the ethyl group, which can influence the compound’s reactivity and interactions with molecular targets.
特性
分子式 |
C8H15N3O2S |
|---|---|
分子量 |
217.29 g/mol |
IUPAC名 |
2-[(2S)-4-ethylsulfonylpiperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C8H15N3O2S/c1-2-14(12,13)11-6-5-10-8(7-11)3-4-9/h8,10H,2-3,5-7H2,1H3/t8-/m0/s1 |
InChIキー |
LXRIWNJUTRXFFH-QMMMGPOBSA-N |
異性体SMILES |
CCS(=O)(=O)N1CCN[C@H](C1)CC#N |
正規SMILES |
CCS(=O)(=O)N1CCNC(C1)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




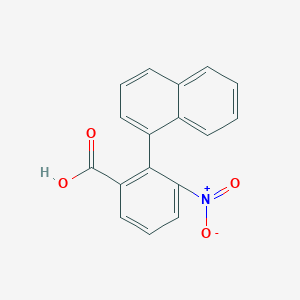
![(1S,1'S,4R)-6'-bromo-4-methoxy-5''-methyl-3'H-dispiro[cyclohexane-1,2'-indene-1',2''-imidazol]-4''-amine](/img/structure/B13349826.png)
![2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13349831.png)
![Ethyl 5-methylbenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13349841.png)
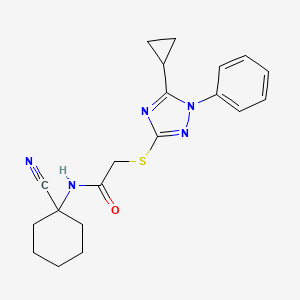
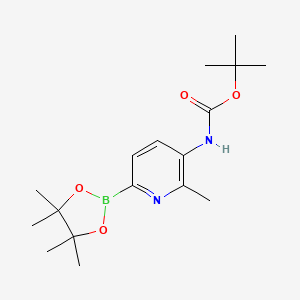

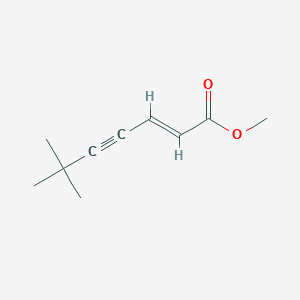
![2-Amino-1-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B13349866.png)
